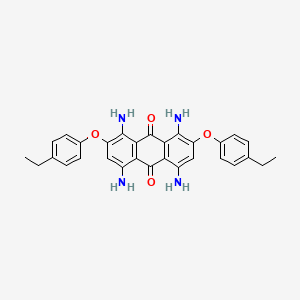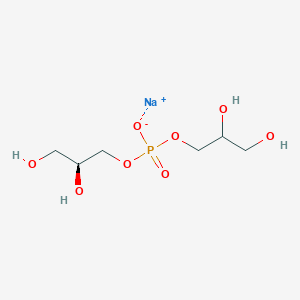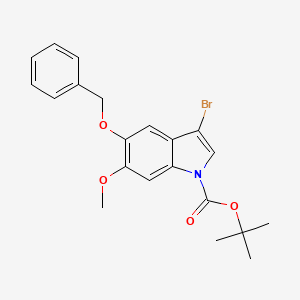![molecular formula C6H4ClN3O2S2 B13123678 4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13123678.png)
4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide is an organic compound that features both a thieno and a pyrimidine ring in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide typically involves multiple steps. One common method starts with the Gewald reaction, which involves the condensation of an aldehyde or ketone with an activated nitrile in the presence of a sulfur source. This leads to the formation of 2-aminothiophenes, which are then used as precursors for the thienopyrimidine core . The process involves pyrimidone formation, bromination, and chlorination .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. The process generally involves the use of standard laboratory equipment and avoids the need for chromatography for purification . This makes the production process more robust and suitable for large-scale manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, phosphorus oxychloride for chlorination, and various oxidizing and reducing agents . The conditions for these reactions are typically mild to moderate, making them suitable for laboratory and industrial settings.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination and chlorination lead to the formation of 6-bromo-4-chlorothieno[2,3-d]pyrimidine .
Applications De Recherche Scientifique
4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use as an antiviral, antimicrobial, and anticancer agent.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it acts as a competitive inhibitor of bacterial enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria . This inhibition prevents bacterial replication and makes the compound effective as an antimicrobial agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-4-chlorothieno[2,3-d]pyrimidine
- 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid
Uniqueness
4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide is unique due to its specific structure, which allows it to interact with a variety of molecular targets
Propriétés
Formule moléculaire |
C6H4ClN3O2S2 |
|---|---|
Poids moléculaire |
249.7 g/mol |
Nom IUPAC |
4-chlorothieno[3,2-d]pyrimidine-6-sulfonamide |
InChI |
InChI=1S/C6H4ClN3O2S2/c7-6-5-3(9-2-10-6)1-4(13-5)14(8,11)12/h1-2H,(H2,8,11,12) |
Clé InChI |
FDXOJUJEDPIXDI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC2=C1N=CN=C2Cl)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Imidazo[1,2-a]pyrazine-3,6(5H,7H)-dione](/img/structure/B13123653.png)





![3,6,7-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13123689.png)
![benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13123693.png)
